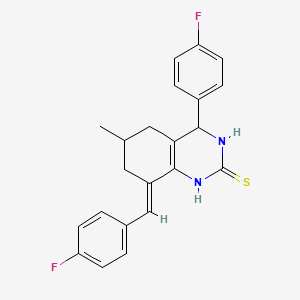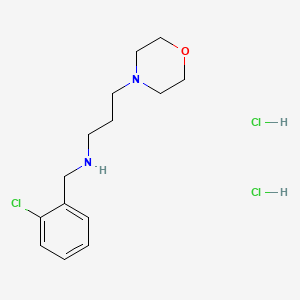
2-(2-phenylethyl)-1-(1-pyrrolidinylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylethyl)-1-(1-pyrrolidinylsulfonyl)piperidine, commonly known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
PEP is believed to exert its effects through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, PEP increases their levels in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
PEP has been shown to have a variety of biochemical and physiological effects. Studies have shown that PEP has an inhibitory effect on the nociceptive response, making it a promising candidate for the development of new pain medications. PEP has also been shown to have a positive effect on the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood.
实验室实验的优点和局限性
One advantage of using PEP in lab experiments is its potential therapeutic applications. PEP has been shown to have a variety of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PEP in lab experiments is its complex synthesis method, which may limit its accessibility in some research settings.
未来方向
There are several future directions for research on PEP. One area of research involves the development of new pain medications based on the inhibitory effect of PEP on the nociceptive response. Another area of research involves the potential use of PEP as an antidepressant. Additionally, further research is needed to better understand the mechanism of action of PEP and its potential applications in other areas of medicine.
合成方法
PEP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1,4-dichlorobutane with pyrrolidine to form 1-(pyrrolidin-1-yl)butane. This intermediate is then reacted with sodium sulfide to form 1-(pyrrolidin-1-yl)butane-2-thiol. The final step involves the reaction of 1-(pyrrolidin-1-yl)butane-2-thiol with 2-phenylethylpiperidine to form PEP.
科学研究应用
PEP has been shown to have a variety of potential therapeutic applications. One area of research involves its potential use as an analgesic. Studies have shown that PEP has an inhibitory effect on the nociceptive response, making it a promising candidate for the development of new pain medications.
Another area of research involves the potential use of PEP as an antidepressant. Studies have shown that PEP has a positive effect on the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in the regulation of mood.
属性
IUPAC Name |
2-(2-phenylethyl)-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,18-13-6-7-14-18)19-15-5-4-10-17(19)12-11-16-8-2-1-3-9-16/h1-3,8-9,17H,4-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAFPTBTWARYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)

![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)